methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate
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Overview
Description
“Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate” is a chemical compound with the molecular formula C15H16N2O2S. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC(=O)c1scc(c1N)-c2ccccc2
. This indicates that the compound contains a thiophene ring (c1scc) attached to a phenyl ring (c2ccccc2) via a methylene bridge. The thiophene ring is also attached to a carboxylate group (COC=O) and an amino group (N). Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . Its molecular weight is 288.37 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Fluorescent Probes and Sensing Mechanisms
This compound has been explored for its potential in developing fluorescent probes for detecting metal ions and amino acids. For instance, polythiophene-based conjugated polymers, closely related to the chemical structure , have shown high selectivity and sensitivity toward Hg2+ and Cu2+ ions. Such probes operate through turn-off and turn-on fluorescence modes, leveraging electrostatic effects and complexation for metal ion detection. Furthermore, these polymers can act as turn-on fluorescence probes for label-free detection of amino acids, highlighting their versatility in sensing applications (Guo et al., 2014).
Synthetic Organic Chemistry
The molecule serves as a building block in synthetic organic chemistry for constructing complex molecular architectures. It participates in one-pot synthesis strategies, facilitating the creation of tetrasubstituted thiophenes through a [3 + 2] annulation strategy. Such synthetic methodologies underscore the compound's role in efficiently generating structurally diverse thiophenes, which are of significant interest in material science, pharmaceuticals, and agrochemicals (Sahu et al., 2015).
Heterocyclic Compound Synthesis
Research has also focused on utilizing this compound for the synthesis of heterocyclic compounds, such as pyridothienopyrimidines and 1,2,4-triazines. These compounds find applications in drug discovery, agrochemicals, and dyes. The versatility in reaction conditions and the ability to introduce various substituents make it a valuable precursor for designing and synthesizing new heterocyclic compounds with potential biological activities (Medvedeva et al., 2010), (Krinochkin et al., 2021).
Materials Science and Polymer Chemistry
The compound's unique structural features make it suitable for materials science applications, especially in developing functional polymers and organic electronic materials. Studies have explored its utility in chain-end functionalization of polymers initiated by alkyllithium, demonstrating its role in synthesizing polymers with specific end-group functionalities. This application is crucial for creating advanced materials with tailored properties for electronics, coatings, and biomedical applications (Kim et al., 1998).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle the compound with appropriate personal protective equipment and to avoid ingestion, inhalation, or contact with skin and eyes .
Properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-17(2)10-16-13-12(11-7-5-4-6-8-11)9-20-14(13)15(18)19-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKUCCQOJGVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(SC=C1C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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